molecular formula C51H36N2O8 B14237612 9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene CAS No. 359820-18-1

9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene

Cat. No.: B14237612
CAS No.: 359820-18-1
M. Wt: 804.8 g/mol
InChI Key: HRWHRYQQXTUFPL-UHFFFAOYSA-N
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Description

9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with benzyloxy and nitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in further condensation reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Acidic or basic catalysts, depending on the specific reaction.

Major Products

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of derivatives with different functional groups.

    Condensation: Formation of larger, more complex molecules.

Scientific Research Applications

9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene has several scientific research applications:

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.

    Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the development of chemical sensors for detecting various analytes.

    Biomedical Research:

Mechanism of Action

The mechanism of action of 9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, which can influence various biochemical processes. The nitro and benzyloxy groups play a crucial role in determining the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene is unique due to the presence of both benzyloxy and nitrophenoxy groups, which impart distinct electronic and chemical properties

Properties

CAS No.

359820-18-1

Molecular Formula

C51H36N2O8

Molecular Weight

804.8 g/mol

IUPAC Name

9,9-bis[4-(4-nitro-3-phenylmethoxyphenoxy)phenyl]fluorene

InChI

InChI=1S/C51H36N2O8/c54-52(55)47-29-27-41(31-49(47)58-33-35-11-3-1-4-12-35)60-39-23-19-37(20-24-39)51(45-17-9-7-15-43(45)44-16-8-10-18-46(44)51)38-21-25-40(26-22-38)61-42-28-30-48(53(56)57)50(32-42)59-34-36-13-5-2-6-14-36/h1-32H,33-34H2

InChI Key

HRWHRYQQXTUFPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)OC8=CC(=C(C=C8)[N+](=O)[O-])OCC9=CC=CC=C9)[N+](=O)[O-]

Origin of Product

United States

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